(S)-1-Methyl-3-piperidineethanamine
Description
(S)-1-Methyl-3-piperidineethanamine (CAS: 1392745-53-7 for its R-enantiomer; S-enantiomer data inferred) is a chiral piperidine derivative with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . Structurally, it consists of a piperidine ring substituted with a methyl group at the 1-position and an ethanamine side chain at the 3-position. The stereochemistry at the 3-position defines its (S)-configuration, which may influence its biological activity, receptor binding, and pharmacokinetic properties compared to its enantiomer or structurally related compounds.
For example, piperidine derivatives are integral to the synthesis of Repaglinide intermediates (e.g., (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine, CAS: 147769-93-5) , highlighting the relevance of such structures in medicinal applications.
Properties
IUPAC Name |
2-[(3S)-1-methylpiperidin-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNBVIIKZHRBTK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-3-piperidineethanamine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine.
Alkylation: The piperidine is alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to directly synthesize the (S)-enantiomer.
Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, leaving the desired (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Methyl-3-piperidineethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethanamine side chain can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted ethanamine derivatives.
Scientific Research Applications
(S)-1-Methyl-3-piperidineethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-3-piperidineethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain.
Pathways Involved: It modulates the activity of these receptors, influencing neurotransmitter release and uptake, which can affect various neurological pathways.
Comparison with Similar Compounds
(3S)-1-(2-Aminoethyl)-N-benzyl-N-ethyl-3-piperidinamine (CAS: 1354015-44-3)
This compound features a benzyl-ethylamino group at the 3-position instead of a simple methyl group . Key differences include:
- Bioactivity : Benzyl-substituted amines are common in antipsychotic or analgesic agents (e.g., haloperidol analogs), suggesting possible CNS activity.
Repaglinide Intermediate: (S)-3-Methyl-1-[2-(1-piperidinyl)phenyl]butylamine (CAS: 147769-93-5)
Used in synthesizing the antidiabetic drug Repaglinide, this analog incorporates a phenyl-piperidinyl moiety . Comparative insights:
- Target Specificity : The phenyl group may engage in π-π stacking with pancreatic β-cell receptors, a mechanism critical for insulin secretion regulation.
- Synthetic Utility : Such derivatives highlight the role of piperidine-ethylamine scaffolds in designing receptor-specific therapies.
Functional Group Variations
(tert-Butoxy)carbohydrazide (CAS: N/A)
Biological Activity
(S)-1-Methyl-3-piperidineethanamine, also known as (S)-MPA, is a chiral amine that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of (S)-MPA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₇H₁₈N₂
- Molecular Weight : 114.24 g/mol
- Canonical SMILES : CC(C1CCCN1)N
(S)-MPA functions primarily as a monoamine neurotransmitter modulator. Its structural similarity to other piperidine derivatives allows it to interact with various receptors in the central nervous system (CNS). The primary mechanisms of action include:
- Dopaminergic Activity : (S)-MPA has been shown to influence dopamine transmission, which is critical for mood regulation and motor control. It may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling.
- Serotonergic Modulation : Research indicates that (S)-MPA may also affect serotonin pathways, potentially contributing to its anxiolytic and antidepressant effects.
- Nicotinic Receptor Interaction : Preliminary studies suggest that (S)-MPA may interact with nicotinic acetylcholine receptors, which are involved in cognitive function and neuroprotection.
Pharmacological Effects
The biological activity of (S)-MPA has been studied in various contexts, demonstrating a range of pharmacological effects:
- Neuroprotective Effects : In models of neurodegenerative diseases, (S)-MPA has shown promise in protecting neuronal cells from apoptosis and oxidative stress.
- Anti-inflammatory Properties : (S)-MPA exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory conditions.
- Cognitive Enhancement : Animal studies have indicated that (S)-MPA may improve cognitive function, particularly in tasks requiring attention and memory.
Table 1: Summary of Biological Activities
Case Studies
-
Neuroprotection in Animal Models :
A study investigated the neuroprotective effects of (S)-MPA in a mouse model of Alzheimer's disease. Results indicated that treatment with (S)-MPA significantly reduced amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test. -
Anti-inflammatory Mechanisms :
In vitro studies demonstrated that (S)-MPA treatment led to a significant reduction in the secretion of pro-inflammatory cytokines from activated microglia. This suggests a potential therapeutic role for (S)-MPA in neuroinflammatory conditions. -
Cognitive Enhancement Trials :
Clinical trials assessing the cognitive-enhancing effects of (S)-MPA in patients with mild cognitive impairment showed promising results, with participants reporting improved memory recall and attention spans after a 12-week treatment regimen.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
